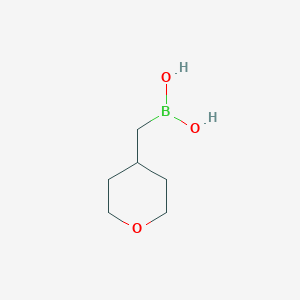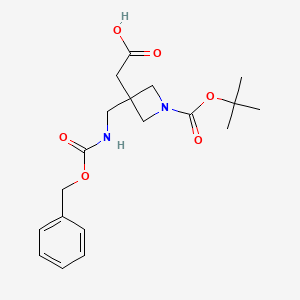
4-溴-3-(二溴甲基)苯甲腈
描述
4-Bromo-3-(dibromomethyl)benzonitrile is a chemical compound that belongs to the family of benzonitrile derivatives. It is a white to light yellow crystalline powder that is used in various scientific research applications.
科学研究应用
振动光谱分析
4-溴-3-(二溴甲基)苯甲腈已在振动光谱方面得到研究。Krishnakumar、Surumbarkuzhali 和 Muthunatesan (2009) 进行了一项研究,其中他们使用密度泛函理论 (DFT) 评估了 4-溴苯甲腈的基频振动和振动带的强度。他们的研究利用了 B3LYP/6-311+G 基组组合,实现了观测频率和计算频率之间的良好一致性。这种分析有助于理解分子结构和振动水平的相互作用 (Krishnakumar、Surumbarkuzhali 和 Muthunatesan,2009)。
磁性和动态性质
Niizuma、Kwan 和 Hirota (1978) 的研究探讨了含卤素苯甲腈(包括 4-溴苯甲腈)的磁性和动态性质。他们的研究涉及低温下的 E.P.R. 和零场 odmr,揭示了零场分裂参数 D 和对溴取代对分子能级的效应。这项研究增强了对这类分子的电子性质的理解 (Niizuma、Kwan 和 Hirota,1978)。
电化学研究
Arias 和 Brillas (1985) 研究了相关化合物 2,4-二溴苯胺在硫酸水溶液中的电化学氧化。这项研究对于理解溴取代苯甲腈的电化学行为非常重要,并且可以应用于类似的化合物,如 4-溴-3-(二溴甲基)苯甲腈。他们关于氧化过程和各种氧化产物形成的发现提供了对这类化合物的电化学性质的更深入理解 (Arias 和 Brillas,1985)。
微生物降解研究
Holtze、Sørensen、Sørensen 和 Aamand (2008) 对微生物降解苯甲腈(如溴草灵和异草灵)的研究提供了见解,这些见解可能与了解 4-溴-3-(二溴甲基)苯甲腈的环境归宿和降解途径有关。这项研究强调了微生物在分解类似苯甲腈除草剂中的作用,这对环境科学和污染控制至关重要 (Holtze、Sørensen、Sørensen 和 Aamand,2008)。
生化分析
Biochemical Properties
4-Bromo-3-(dibromomethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential inhibition or modification of their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates .
Cellular Effects
The effects of 4-Bromo-3-(dibromomethyl)benzonitrile on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to changes in the expression of genes related to antioxidant defense mechanisms. Additionally, it may affect mitochondrial function, thereby impacting cellular energy metabolism .
Molecular Mechanism
At the molecular level, 4-Bromo-3-(dibromomethyl)benzonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-(dibromomethyl)benzonitrile can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under ambient conditions but may degrade over extended periods. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-(dibromomethyl)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
4-Bromo-3-(dibromomethyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of 4-Bromo-3-(dibromomethyl)benzonitrile within cells and tissues are influenced by various factors. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. The distribution of the compound within tissues can also impact its overall biochemical effects .
Subcellular Localization
The subcellular localization of 4-Bromo-3-(dibromomethyl)benzonitrile is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
4-bromo-3-(dibromomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQLVABPXBLYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579940 | |
| Record name | 4-Bromo-3-(dibromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160313-49-5 | |
| Record name | 4-Bromo-3-(dibromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)








![3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031069.png)


![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)
